Magnesium iodide phenylmethanide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium iodide phenylmethanide (1/1/1) is an organometallic compound that combines magnesium iodide with phenylmethanide. This compound is part of the broader class of Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium iodide phenylmethanide can be synthesized through the reaction of phenylmethanide with magnesium iodide in an anhydrous environment. The reaction typically involves the use of dry diethyl ether as a solvent to prevent the decomposition of the Grignard reagent. The general reaction is as follows:
PhCH2I+Mg→PhCH2MgI
Industrial Production Methods
Industrial production of magnesium iodide phenylmethanide follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yields and purity. The use of automated systems to handle the reagents and solvents in a controlled environment is common to minimize exposure to moisture and air.
Chemical Reactions Analysis
Types of Reactions
Magnesium iodide phenylmethanide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Reduction Reactions: Reduces certain organic compounds under specific conditions.
Common Reagents and Conditions
Common reagents used with magnesium iodide phenylmethanide include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions using solvents like diethyl ether or tetrahydrofuran.
Major Products
The major products formed from these reactions include primary, secondary, and tertiary alcohols, depending on the nature of the carbonyl compound used.
Scientific Research Applications
Magnesium iodide phenylmethanide has several scientific research applications:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of novel materials with specific properties.
Catalysis: Acts as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of magnesium iodide phenylmethanide involves the nucleophilic attack of the phenylmethanide anion on electrophilic centers in organic molecules. This reaction forms new carbon-carbon bonds, which are crucial in the synthesis of various organic compounds. The magnesium ion stabilizes the intermediate complex, facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
- Magnesium bromide phenylmethanide
- Magnesium chloride phenylmethanide
- Magnesium fluoride phenylmethanide
Uniqueness
Magnesium iodide phenylmethanide is unique due to its specific reactivity and stability compared to other magnesium halides. The iodide ion provides a better leaving group, making the compound more reactive in certain nucleophilic addition and substitution reactions.
Conclusion
Magnesium iodide phenylmethanide (1/1/1) is a versatile organometallic compound with significant applications in organic synthesis, pharmaceuticals, and material science. Its unique properties and reactivity make it a valuable tool in various scientific research fields.
Properties
CAS No. |
37782-11-9 |
---|---|
Molecular Formula |
C7H7IMg |
Molecular Weight |
242.34 g/mol |
InChI |
InChI=1S/C7H7.HI.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
ADIUTCVTMSNXEF-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[Mg+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.